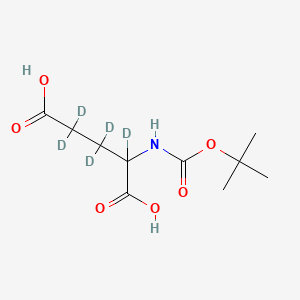

N-Boc-L-glutamic Acid-D5

Description

N-Boc-L-glutamic Acid-D5 is a deuterated derivative of N-Boc-L-glutamic acid, where five hydrogen atoms are replaced with deuterium (D). This compound is structurally characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a deuterated side chain. Its molecular formula is C₁₀H₁₂D₅NO₆ (based on the non-deuterated version, C₁₀H₁₇NO₆, from ), with a molecular weight of ~252.3 g/mol (adjusted for deuterium substitution). The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the deuterium labeling enables its use as an internal standard in mass spectrometry (MS)-based metabolomic studies .

Properties

Molecular Formula |

C10H17NO6 |

|---|---|

Molecular Weight |

252.28 g/mol |

IUPAC Name |

2,2,3,3,4-pentadeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/i4D2,5D2,6D |

InChI Key |

AQTUACKQXJNHFQ-KKIITIRNSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-L-glutamic Acid-D5 typically involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through specific deuteration reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to achieve selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Boc-L-glutamic Acid-D5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Boc-L-glutamic Acid-D5 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Boc-L-glutamic Acid-D5 involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other positions. The deuterium atoms can influence reaction kinetics and stability, making the compound useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| This compound | C₁₀H₁₂D₅NO₆ | ~252.3 | LC-MS internal standard |

| N-Boc-L-Glutamic Acid | C₁₀H₁₇NO₆ | 247.24 | Peptide synthesis |

| N-Acetyl-L-Glutamic Acid | C₇H₁₁NO₅ | 189.17 | Metabolic studies |

| N-Boc-L-Phenyl-d5-alanine | C₁₄H₁₄D₅NO₄ | 270.34 | Amino acid quantification |

Table 2: Market Comparison (2024 Data)

| Compound | Market Size (USD) | Growth Rate (CAGR) | Primary Industry Use |

|---|---|---|---|

| N-Boc-L-Glutamic Acid Dimethyl Ester | 45 million | 6.5% (2026–2033) | Pharmaceuticals |

| Deuterated Internal Standards | ~12 million* | 7.2% (2026–2033) | Analytical Chemistry |

*Estimated based on niche demand .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Boc-L-glutamic Acid-D5 with high isotopic purity?

Answer:

this compound is typically synthesized via enzymatic cleavage of precursors like N-t-BOC-L-glutamic acid α-phenyl ester (N-t-BOC-GAPE) using proteases under controlled conditions (pH 7.0–8.0, 37°C) . To ensure isotopic purity (≥98% deuterium incorporation), reactions should include deuterated solvents (e.g., D2O) and validated deuterium exchange protocols. Post-synthesis purification via reversed-phase HPLC with deuterated mobile phases is critical to remove non-deuterated byproducts . Purity verification should combine LC-MS (to confirm molecular weight) and NMR (to assess deuterium distribution at specific positions).

Basic: How can researchers validate the purity and structural integrity of this compound in metabolomic studies?

Answer:

Use a two-tier analytical approach:

Chromatographic separation : Employ LC-MS with a C18 column and deuterated internal standards (e.g., hippuric acid-d5 or tryptophan-d5) to resolve isotopic peaks and quantify purity .

Spectroscopic validation : Conduct [1H/13C NMR] to confirm deuterium substitution patterns and rule out unintended deuteration sites. For example, absence of proton signals at γ- and δ-positions confirms D5 labeling .

Note: Batch-specific Certificates of Analysis (COA) from suppliers should be cross-checked for isotopic enrichment data .

Advanced: How does the polymorphic stability of this compound influence its solubility in aqueous vs. organic solvents?

Answer:

The Boc-protected glutamic acid backbone exhibits solvent-mediated polymorphic transformations, similar to L-glutamic acid’s α/β-form transitions . In aqueous buffers (pH >7), the β-form (stable polymorph) dominates, reducing solubility due to crystalline packing. In organic solvents (e.g., DMF or THF), the metastable α-form persists, enhancing solubility. Researchers must:

- Characterize polymorphic forms via X-ray diffraction (XRPD) before solubility assays.

- Control temperature (e.g., 25°C vs. 37°C) to avoid unintended phase transitions during experiments .

Advanced: How should contradictions in metabolic flux data involving this compound be resolved?

Answer:

Discrepancies often arise from isotopic interference or incomplete cellular uptake:

- Isotopic scrambling : Monitor deuterium retention via time-course LC-MS to detect label migration to adjacent carbons .

- Compartmentalization : Use fractionation assays (e.g., mitochondrial vs. cytosolic isolation) to trace whether the compound is metabolized in unintended pathways .

- Control experiments : Compare results with non-deuterated analogs and include correction factors for natural abundance deuterium in statistical models .

Advanced: What strategies ensure isotopic purity of this compound in longitudinal studies?

Answer:

- Storage conditions : Store lyophilized samples at -80°C in argon-filled vials to prevent deuterium exchange with atmospheric moisture .

- Batch consistency : Use suppliers with ISO-certified synthesis protocols and request lot-specific COAs with [2H]-NMR validation .

- In-study QC : Spike samples with a unique internal standard (e.g., glutamic acid-d8) to detect isotopic dilution during long-term assays .

Advanced: How can researchers optimize experimental designs for incorporating this compound into peptide synthesis workflows?

Answer:

- Coupling efficiency : Use DIC/HOBt activation in DMF to minimize racemization during Boc-deprotection (TFA/DCM, 0°C) .

- Side-chain protection : Avoid β-ester protection to prevent steric hindrance during solid-phase synthesis .

- Post-synthesis analysis : Perform MALDI-TOF MS to verify deuteration retention in peptides and Edman degradation to confirm positional integrity .

Advanced: What are the best practices for troubleshooting low recovery rates of this compound in cell culture media?

Answer:

- Adsorption losses : Pre-treat culture plates with BSA or silicone coatings to reduce compound adherence to plastic surfaces .

- Metabolic degradation : Add protease inhibitors (e.g., PMSF) or use serum-free media to minimize enzymatic hydrolysis of the Boc group .

- Quantitative recovery : Use SPE cartridges (C18 phase) with deuterated eluents (e.g., MeOD) for extraction and concentrate under reduced pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.